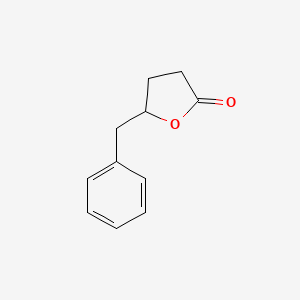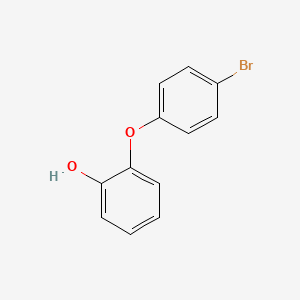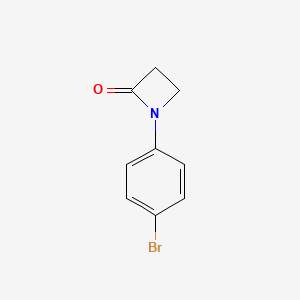
1-(4-Bromophenyl)azetidin-2-one
Vue d'ensemble
Description
1-(4-Bromophenyl)azetidin-2-one (1-BP-A) is a synthetic compound with a wide range of applications in scientific research. This compound is a derivative of the heterocyclic compound azetidine, and is used as a starting material in the synthesis of a variety of compounds. 1-BP-A has been extensively studied in terms of its structure, synthesis, and applications. In
Applications De Recherche Scientifique
Crystal Structure and Conformation Studies
- Conformational Analysis : A study by Fujiwara et al. (1977) analyzed the conformation of 1-(2-bromophenyl)azetidin-2-one, a related compound, revealing substantial non-planarity in solution and a unique dihedral angle in the crystal structure. This research enhances understanding of molecular geometry and interactions in similar compounds (Fujiwara, Varley, & van der Veen, 1977).
Antineoplastic Activity
Anticancer Properties : A notable application in antineoplastic drug development is highlighted by Rane et al. (2015), where azetidin-2-ones, chemically similar to 1-(4-Bromophenyl)azetidin-2-one, showed significant cytotoxicity towards breast cancer cell lines, indicating potential in cancer treatment (Rane et al., 2015).
Tubulin-Targeting Agents : Greene et al. (2016) explored 3-phenoxy-1,4-diarylazetidin-2-ones as tubulin-targeting antitumor agents. This class of compounds showed potent antiproliferative properties and minimal cytotoxicity, offering promising avenues for cancer therapy (Greene et al., 2016).
Antimicrobial Activity
- Antimicrobial Applications : Shah & Patel (2012) synthesized novel azetidin-2-one derivatives, indicating antimicrobial activity. This suggests the potential of this compound and its derivatives in combating bacterial and fungal infections (Shah & Patel, 2012).
Enzyme Inhibition
- Elastase Inhibition : Beauve et al. (1999) synthesized 1-alkoxycarbonyl-3-bromoazetidin-2-ones, exhibiting transient inhibition of porcine pancreatic elastase. This suggests potential therapeutic applications in diseases where elastase inhibition is beneficial (Beauve et al., 1999).
Biological Activity
Novel Derivatives Synthesis : Saeed, Al-Jadaan, & Abbas (2020) synthesized a novel azetidin-2-one compound with significant antimicrobial activity, showcasing the versatility of such compounds in developing new biologically active substances (Saeed, Al-Jadaan, & Abbas, 2020).
Cholesterol Inhibition and Antiproliferative Activity : Ghuge & Murumkar (2018) discussed 1,4-diaryl azetidin-2-one compounds, noting their activities including cholesterol absorption inhibition and antiproliferative effects, indicating broad therapeutic potential (Ghuge & Murumkar, 2018).
Miscellaneous Applications
Synthon for Stereoselective Synthesis : Deshmukh et al. (2004) highlighted azetidin-2-one's role as a synthon for the synthesis of a wide range of biologically important compounds, demonstrating its utility in diverse chemical syntheses (Deshmukh et al., 2004).
Biological and Pharmacological Profile : Arya et al. (2014) provided a comprehensive review of the biological and pharmacological profile of azetidin-2-ones, underlining their wide range of activities and reinforcing their importance in pharmaceutical research (Arya et al., 2014).
Gold-Catalyzed Synthesis : Ye, He, & Zhang (2011) developed a gold-catalyzed method for synthesizing azetidin-3-ones, an isomer of azetidin-2-ones, expanding the toolbox for creating these biologically significant compounds (Ye, He, & Zhang, 2011).
Orientations Futures
The future directions of research on 1-(4-Bromophenyl)azetidin-2-one could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. This could lead to a better understanding of its potential applications in various fields, including medicinal chemistry .
Mécanisme D'action
Target of Action
Azetidin-2-one compounds, also known as β-lactams, are known for their broad range of biological activities. They are often used as building blocks for the synthesis of amino acids, alkaloids, and toxoids with potential biological properties .
Mode of Action
The mode of action of azetidin-2-one compounds often involves interactions with biological targets. For example, the β-lactam ring in these compounds is known to interact with enzymes involved in bacterial cell wall synthesis, leading to the antibacterial activity of some β-lactam antibiotics .
Biochemical Pathways
Β-lactam compounds are known to interfere with the synthesis of the peptidoglycan layer of bacterial cell walls .
Result of Action
Β-lactam compounds can cause bacterial cell death by inhibiting cell wall synthesis .
Analyse Biochimique
Biochemical Properties
1-(4-Bromophenyl)azetidin-2-one plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating specific biochemical processes. For instance, this compound may bind to the active sites of enzymes, altering their catalytic activity. This interaction can lead to changes in the metabolic flux and the levels of metabolites within the cell .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, leading to alterations in cell function. Additionally, it has been found to affect the expression of certain genes, thereby impacting cellular responses and metabolic activities .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to changes in its biological activity. Long-term exposure to this compound can result in sustained alterations in cellular processes, which are important for understanding its potential therapeutic and toxic effects .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function. At higher doses, this compound can cause toxic or adverse effects, including disruption of cellular processes and induction of cell death. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence the activity of key metabolic enzymes, leading to changes in metabolic flux and the levels of specific metabolites. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, which in turn influence its biological activity. Understanding the transport and distribution mechanisms is important for optimizing the delivery and efficacy of this compound in therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is important for understanding the compound’s mechanism of action and its potential effects on cellular processes .
Propriétés
IUPAC Name |
1-(4-bromophenyl)azetidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-7-1-3-8(4-2-7)11-6-5-9(11)12/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNBBRYHFWKSFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30499807 | |
| Record name | 1-(4-Bromophenyl)azetidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30499807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7661-25-8 | |
| Record name | 1-(4-Bromophenyl)azetidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30499807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-bromophenyl)azetidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the crystal structure determination of 1-(4-bromophenyl)azetidin-2-one?
A1: Understanding the three-dimensional arrangement of atoms within a molecule provides valuable information about its potential chemical reactivity and interactions. By determining the crystal structure of this compound using X-ray diffraction, the researchers revealed key structural features []. They found that both the β-lactam ring and the phenyl ring within the molecule are nearly planar, with a slight torsion angle of 5.5° between them []. This information offers a foundation for further exploration of the molecule's properties and potential applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



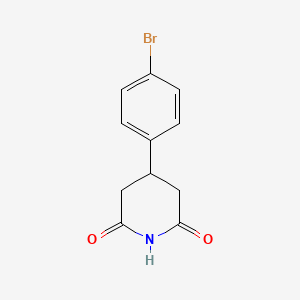


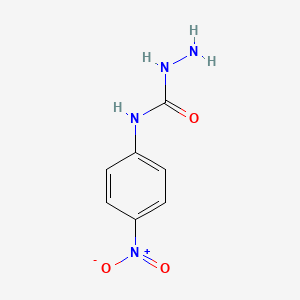
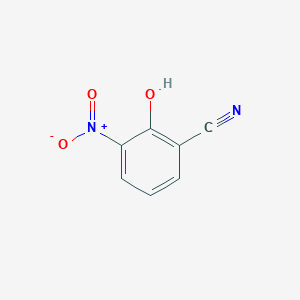
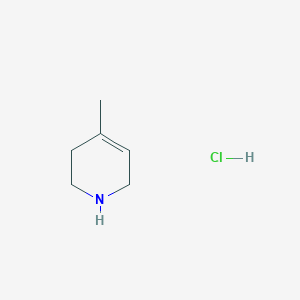
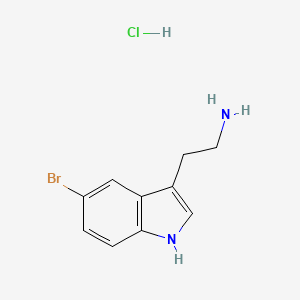


![2,3-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B1281863.png)


